4'-Methylniridazole

Descripción

Contextualization as a Chemical Probe and Structural Analog in Mechanistic Investigations

In the field of chemical biology, a chemical probe is a small molecule used to study and manipulate biological systems. 4'-Methylniridazole functions as a highly specific type of chemical probe, primarily as a structural analog and a negative control in studies of the antischistosomal drug, niridazole. who.int As a close structural analog, it shares the core chemical scaffold of niridazole, including the critical nitro group, but possesses a methyl group on the imidazolidinone ring.

This subtle structural modification has profound functional consequences. While niridazole is an effective agent against schistosomiasis, this compound is devoid of antiparasitic activity. who.int This key difference allows researchers to delineate the structural features essential for the therapeutic action of niridazole. By comparing the biological effects of the two compounds, scientists can isolate the activities dependent on the specific chemical properties of niridazole, thereby elucidating its mechanism of action. For instance, studies have shown that while radiolabeled niridazole covalently binds to macromolecules within the parasite Schistosoma mansoni, [14C]this compound does not, despite being taken up by the organism. This indicates that the metabolic activation of niridazole, which is blocked by the methyl addition, is a prerequisite for its parasiticidal effects.

Historical Perspective on its Role in Nitroheterocycle Research

The development and study of this compound are rooted in the broader history of nitroheterocyclic compounds as therapeutic agents. Nitroheterocycles, which are organic compounds containing a ring structure with at least one nitrogen atom and a nitro group, have a long history in chemotherapy, being used as antibacterial, antiprotozoal, and anticancer agents. The discovery of the antibacterial properties of nitrofurans spurred interest in this class of compounds, leading to the investigation of various nitroheterocyclic series, including nitroimidazoles, for their therapeutic potential.

Methodological Significance in Comparative Pharmaceutical Sciences Research

The methodological significance of this compound in comparative pharmaceutical sciences lies in its ability to highlight the differential metabolism between a host and a parasite. The therapeutic success of many antimicrobial and antiparasitic drugs hinges on their selective toxicity, which is often a result of metabolic differences between the pathogen and the host.

Research has demonstrated that the metabolic fate of niridazole is fundamentally different in the mammalian host compared to the schistosome parasite. In the host's liver, niridazole is oxidatively metabolized by the cytochrome P450 system. who.int In contrast, within the parasite, it undergoes reductive metabolism, a process that activates the drug to its toxic form.

This compound has been instrumental in confirming this metabolic dichotomy. Studies have shown that this compound is not a substrate for the schistosomal nitroreductase enzyme in vitro. This lack of reductive metabolism within the parasite correlates directly with its lack of antiparasitic activity. Therefore, by using this compound as a comparative tool, researchers can methodologically confirm that the reductive pathway in the parasite is the key to niridazole's efficacy. This provides a clear and powerful model for understanding the selective toxicity of nitroheterocyclic drugs and serves as a guiding principle in the development of new antiparasitic agents.

Propiedades

Número CAS |

10560-76-6 |

|---|---|

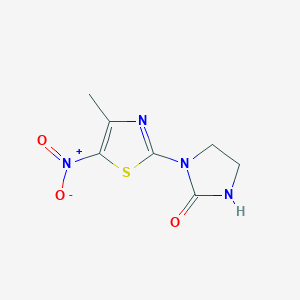

Fórmula molecular |

C7H8N4O3S |

Peso molecular |

228.23 g/mol |

Nombre IUPAC |

1-(4-methyl-5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one |

InChI |

InChI=1S/C7H8N4O3S/c1-4-5(11(13)14)15-7(9-4)10-3-2-8-6(10)12/h2-3H2,1H3,(H,8,12) |

Clave InChI |

GMKNQJJFSITQAM-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)N2CCNC2=O)[N+](=O)[O-] |

SMILES canónico |

CC1=C(SC(=N1)N2CCNC2=O)[N+](=O)[O-] |

Otros números CAS |

10560-76-6 |

Sinónimos |

4'-methylniridazole 4'-MNDZ |

Origen del producto |

United States |

Mechanistic Elucidation and Comparative Biochemical Studies of 4'-methylniridazole

Investigations into Reductive Metabolism Pathways

The biotransformation of nitroaromatic compounds is often a prerequisite for their biological activity. Research into 4'-Methylniridazole has largely centered on its behavior within reductive metabolic pathways, particularly in contrast to its parent compound, niridazole.

Enzymatic Reduction Mechanisms in Cell-Free Systems

Cell-free systems provide a controlled environment to study specific enzymatic reactions without the complexity of whole-cell processes. nih.govcleantech.combeilstein-journals.org Studies utilizing cell-free preparations from the parasite Schistosoma mansoni have been pivotal. In these systems, niridazole undergoes enzymatic reduction of its essential nitro group, a reaction dependent on reduced pyridine nucleotides (NAD(P)H). nih.govwho.int This process is catalyzed by a schistosomal nitroreductase.

In stark contrast, this compound does not act as a substrate for this same schistosomal nitroreductase enzyme in vitro. nih.gov Even when present in the cell-free system, it fails to undergo the reductive metabolism characteristic of niridazole. nih.govwho.int This fundamental difference in enzymatic interaction highlights that the addition of a methyl group at the 4' position of the imidazole ring critically obstructs the metabolic activation pathway.

Comparative Analysis of Biotransformation Fate with Bioactive Analogs (e.g., Niridazole)

When comparing the metabolic fate of this compound to its bioactive analog niridazole, the differences are pronounced. While both compounds are taken up by intact schistosomes, their subsequent biotransformation diverges completely.

Niridazole: Is actively metabolized by the parasite into reactive intermediates. nih.gov This reductive metabolism is considered essential for its schistosomicidal (parasite-killing) activity. who.int

This compound: Despite being absorbed by the parasite, it is not metabolized and is recovered unchanged. annualreviews.org This lack of biotransformation directly correlates with its absence of antiparasitic activity. nih.govwho.int

This comparative analysis underscores a critical hypothesis: the reductive metabolic activation of the nitro group within the parasite is a necessary step for the antischistosomal effects of this class of compounds. who.int this compound serves as the negative control that validates this hypothesis.

**Table 1: Comparative Metabolic Fate in *S. mansoni***

| Compound | Uptake by Parasite | Reductive Metabolism | Biological Activity |

|---|---|---|---|

| Niridazole | Yes | Yes | Schistosomicidal |

| This compound | Yes | No | Non-schistosomicidal |

Influence of Substrate Structural Features on Metabolic Kinetics in Research Models

The structural difference between niridazole and this compound—the methyl group at the 4' position—has a profound influence on metabolic kinetics. biorxiv.orgnih.gov The presence of this methyl group appears to prevent the molecule from effectively binding to the active site of the schistosomal nitroreductase. annualreviews.org

This structural hindrance means that for this compound, the kinetics of reductive metabolism are effectively null. It does not serve as a substrate, and therefore, parameters like reaction velocity or Michaelis-Menten constants (K_m) for this specific metabolic pathway cannot be determined because the reaction does not proceed. nih.govannualreviews.org This demonstrates how a minor structural modification can completely abrogate the potential for a specific enzymatic reaction, thereby altering the compound's entire biological potential.

Studies on Covalent Binding to Biological Macromolecules

The formation of covalent bonds between reactive drug metabolites and biological macromolecules (like proteins, DNA, and RNA) is often linked to both therapeutic efficacy and toxicity.

Assessment of Adduct Formation in Experimental Systems

Experimental systems using radiolabeled compounds have been instrumental in assessing adduct formation. Studies with [14C]niridazole show that following its metabolic activation, it extensively and irreversibly binds to parasite macromolecules. nih.gov This covalent binding is dose- and time-dependent, with the majority of the radiolabel being associated with parasite proteins. nih.govannualreviews.org

Conversely, experiments with [14C]this compound reveal a complete lack of covalent binding to these same parasite macromolecules. nih.gov This finding is consistent with its inability to be metabolized into a reactive intermediate. Without the initial enzymatic reduction, the electrophilic species required for covalent adduct formation is never generated.

Methodologies for Quantifying Covalent Adducts in Research Settings

The quantification of covalent adducts formed by compounds like this compound and its analogs is crucial for understanding their mechanism of action and toxicity. In research settings, a combination of techniques is employed to detect and measure these adducts bound to macromolecules such as proteins and DNA.

A primary method involves the use of radiolabeled compounds. In studies comparing niridazole (NDZ) and its non-dysmorphogenic analog, this compound (MNDZ), [¹⁴C]-labeled versions of the compounds are utilized. fishersci.se Following in vitro or in vivo exposure, homogenates of tissues or cells are treated with agents like trichloroacetic acid (TCA) to precipitate macromolecules along with any covalently bound radiolabeled drug metabolites. fishersci.se The amount of radioactivity in the resulting precipitate provides an estimate of the total covalent binding. fishersci.se

To identify the specific molecules to which the drug has become adducted and the nature of the adduct, more sophisticated analytical techniques are required. Mass spectrometry (MS) is a cornerstone of adduct analysis. nih.govsemanticscholar.org Methodologies include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying covalent modifications. It typically involves digesting the protein into smaller peptides, which are then separated by liquid chromatography and analyzed by the mass spectrometer. This "bottom-up" approach can pinpoint the exact amino acid residue that has been modified. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used after releasing the adduct from the macromolecule, often through chemical hydrolysis. The released molecule is then derivatized to make it volatile for GC analysis and subsequent detection by MS. wikipedia.org

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate drug metabolites from the parent compound and from biological matrices. fishersci.se In radiolabeling studies, fractions are collected and analyzed for radioactivity to quantify specific metabolites, including those that may be precursors to or indicative of covalent adduct formation. fishersci.se

Autoradiography: This imaging technique is used to visualize the distribution of radiolabeled compounds within whole tissues or embryos, providing spatial information on where covalent binding is occurring. fishersci.se

These methodologies, often used in combination, allow researchers to build a comprehensive picture of how a compound like this compound interacts with biological systems at a molecular level, and to determine if the extent of covalent adduct formation correlates with biological activity. fishersci.se

Modulation of Endogenous Biochemical Pathways by this compound in Research Models

Impact on Intracellular Thiol Levels (e.g., Glutathione) in Cellular and Embryonic Models

The intracellular thiol, glutathione (GSH), is a critical component of cellular defense against oxidative stress and reactive electrophiles. nih.govnih.gov Research into nitroheterocyclic compounds frequently investigates their interaction with the glutathione pathway.

In comparative studies using day 10 rat embryos, the role of GSH in the embryotoxicity of niridazole (NDZ) was examined using its non-toxic analog, this compound (MNDZ), as a control. fishersci.se To modulate intracellular GSH levels, researchers pretreated embryos with specific chemical agents:

L-buthionine-S,R-sulfoximine (BSO): An inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis. BSO treatment effectively reduces cellular GSH levels. fishersci.senih.govwikipedia.org

N-acetylcysteine (NAC): A precursor for cysteine, which is required for GSH synthesis, NAC is often used with the aim of increasing or replenishing GSH levels. fishersci.senih.gov

In these studies, it was observed that pretreating embryos with BSO to deplete GSH levels did not increase the embryotoxicity of NDZ. fishersci.se Interestingly, BSO pretreatment dramatically increased the amount of covalently bound radiolabel from [¹⁴C]NDZ. fishersci.se Conversely, NAC pretreatment did not significantly affect embryonic GSH levels, covalent binding, or toxicity. fishersci.se The research involving the inactive analog, [¹⁴C]MNDZ, served as a baseline for these comparisons. fishersci.se

These findings indicate a complex relationship between GSH, covalent binding, and toxicity. While GSH levels clearly influence the metabolism and degree of covalent binding of niridazole, this binding does not directly correlate with the ultimate embryotoxic outcome. fishersci.se The use of this compound was essential in this research, as it provided a non-toxic structural analog to help dissect the biochemical pathways and distinguish general chemical reactivity from specific mechanisms of toxicity. fishersci.senih.gov

Interactive Table: Agents Used to Modulate Glutathione in Research Models

| Compound | Mechanism of Action | Effect on Glutathione (GSH) | Reference |

|---|---|---|---|

| L-buthionine-S,R-sulfoximine (BSO) | Inhibits γ-glutamylcysteine synthetase | Decreases GSH levels | fishersci.senih.gov |

| N-acetylcysteine (NAC) | Provides cysteine precursor for GSH synthesis | Used to replenish/increase GSH levels | fishersci.senih.gov |

Exploration of Other Biochemical Perturbations in Comparative Research Paradigms

Research into this compound primarily focuses on its role as a comparative tool to understand the bioactivity of its parent compound, niridazole. fishersci.senih.gov The most significant biochemical perturbation studied is the differential metabolism of these nitro-containing compounds in various biological systems.

A key distinction is made between reductive and oxidative metabolic pathways. nih.gov

Reductive Metabolism: In the anaerobic or low-oxygen environment of schistosome parasites, niridazole undergoes enzymatic nitroreduction. This process is believed to be essential for its antiparasitic activity, as it generates reactive intermediates that can bind covalently to parasite macromolecules. nih.gov

Oxidative Metabolism: In contrast, in mammalian liver tissue, niridazole is primarily metabolized oxidatively by the cytochrome P450 mixed-function oxidase system. This pathway leads to different, less toxic metabolites. nih.gov

Role in Deciphering the Basis of Biological Activity and Inactivity of Nitroheterocycles

Elucidating Mechanisms of Selective Bioactivity or Lack Thereof

The study of analogs with minimal structural differences but significant variations in biological effect is a powerful strategy in pharmacology and toxicology. This compound serves as a classic example of this principle in the investigation of nitroheterocyclic compounds. nih.gov

Its primary role is that of a negative control to its biologically active parent, niridazole. fishersci.senih.gov Niridazole is effective against schistosome parasites and is also an experimental embryotoxin. fishersci.senih.gov this compound, despite being a close structural analogue that also possesses a nitro group, is devoid of this antiparasitic activity and is not dysmorphogenic. fishersci.senih.gov

This stark difference in activity allows researchers to form and test hypotheses about the mechanism of action. The prevailing hypothesis is that the biological activity of niridazole is dependent on its reductive metabolism within the target organism or cell. nih.gov This reductive process, which occurs in the low-oxygen environment of the parasite, creates highly reactive metabolites that bind to essential macromolecules, leading to cell death. nih.gov The lack of activity from this compound strongly suggests that the methyl group at the 4' position interferes with this critical reductive bioactivation step, preventing the formation of the toxic species within the parasite. nih.gov

Postulation of Mechanistic Hypotheses from Comparative Analogue Studies

Comparative studies between niridazole and this compound have been instrumental in postulating and refining mechanistic hypotheses.

The central hypothesis generated is that reductive metabolic activation is a prerequisite for the bioactivity of this class of nitroheterocycles . nih.gov This is substantiated by the observation that this compound, which is not effectively reduced in the same manner, is inactive. nih.gov

These analogue studies thus allow for the postulation of more nuanced hypotheses, moving from a general concept of "metabolism leads to binding leads to toxicity" to a more refined model where the specific type of metabolic pathway (reductive vs. oxidative) and the nature of the resulting adducts are the critical factors determining biological activity or inactivity. fishersci.senih.gov

Interactive Table: Research Findings from Niridazole vs. This compound Studies

| Parameter | Niridazole (NDZ) | This compound (MNDZ) | Reference |

|---|---|---|---|

| Antiparasitic Activity | Active | Inactive | nih.gov |

| Embryotoxicity (Dysmorphogenesis) | Toxic | Non-toxic | fishersci.se |

| Primary Metabolism in Parasites | Reductive | Not effectively reduced | nih.gov |

| Primary Metabolism in Mammalian Liver | Oxidative (Cytochrome P450) | Presumed Oxidative | nih.gov |

| Effect of GSH Depletion on Covalent Binding | Increased binding | N/A (used as baseline) | fishersci.se |

| Effect of GSH Depletion on Toxicity | No increase in toxicity | N/A | fishersci.se |

Structure-activity Relationship Sar and Quantitative Structure-activity Relationship Qsar Research of 4'-methylniridazole and Its Analogs

Fundamental Principles and Applications of SAR in Nitroheterocycle Research

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to identify the key structural components of a molecule that are responsible for its biological activity. oncodesign-services.comresearchgate.net In the context of nitroheterocyclic compounds, SAR research investigates how modifications to the core structure, such as the type of heterocyclic ring, the position of the nitro group, and the nature of various substituents, impact the compound's efficacy and properties. researchgate.net The overarching goal is to correlate specific structural features with the observed biological outcomes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) represents a more advanced approach, establishing mathematical models to quantitatively link the physicochemical properties or structural descriptors of a series of compounds to their biological activities. slideshare.netwikipedia.orgtaylorfrancis.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov For nitroaromatic compounds, QSAR models are developed to predict biological activities, including therapeutic effects and toxicity, based on molecular descriptors. mdpi.comscholarsresearchlibrary.comosti.gov The process involves generating molecular descriptors from the chemical structure, selecting the most relevant descriptors, building a statistical model, and validating its predictive power. toxicology.org

Applications of SAR and QSAR in nitroheterocycle research are diverse. They are crucial for:

Lead Optimization: Modifying a lead compound to enhance potency and selectivity while minimizing adverse effects. oncodesign-services.com

Mechanism of Action Elucidation: Understanding how specific structural features interact with biological targets. researchgate.net

Predictive Modeling: Estimating the biological activity of novel compounds, which helps in prioritizing synthetic efforts and reducing reliance on extensive animal testing. mdpi.comsid.ir

Comparative Structural Analysis of 4'-Methylniridazole and Active Analogs (e.g., Niridazole)

A cornerstone of SAR analysis is the comparison of structurally similar molecules with differing biological activities. The pair of niridazole, a potent schistosomicide, and its close structural analog, this compound, which lacks antiparasitic activity, serves as a classic example to illustrate the subtle structural changes that can abolish biological function. who.int

Niridazole, chemically known as 1-(5-nitro-2-thiazolyl)-2-imidazolidinone, is effective against the major species of schistosomes that infect humans. who.intwikipedia.org Its analog, this compound, differs only by the addition of a methyl group on the imidazolidinone ring. This seemingly minor modification renders the compound biologically inactive. who.int

| Feature | Niridazole | This compound |

| Core Structure | 1-(5-nitro-2-thiazolyl)-2-imidazolidinone | 1-(5-nitro-2-thiazolyl)-4-methyl-2-imidazolidinone |

| Key Difference | Hydrogen at 4'-position of the imidazolidinone ring | Methyl group at 4'-position of the imidazolidinone ring |

| Biological Activity | Active schistosomicide | Inactive as an antiparasitic agent who.int |

The dramatic difference in activity between niridazole and this compound highlights the specific structural requirements for schistosomicidal action.

The Nitro-Thiazole Moiety: The 5-nitro-thiazole group is a critical pharmacophore. The thiazole nucleus is a known scaffold for schistosomicidal compounds. plos.org The nitro group itself is essential for the mechanism of action. nih.gov

The Imidazolidinone Ring: The unsubstituted imidazolidinone ring of niridazole is crucial for its activity. The introduction of a methyl group at the 4'-position in this compound leads to a complete loss of antiparasitic efficacy. who.int This suggests that the size, shape, or electronic properties of this specific position are highly sensitive to substitution. The methyl group may introduce steric hindrance, preventing the molecule from binding effectively to its biological target or altering its metabolic activation pathway.

The biological activity of most nitroheterocyclic compounds, including niridazole, is dependent on the reductive activation of the nitro (NO2) group. mdpi.comnih.govresearchgate.net This process is typically carried out by nitroreductase enzymes present within the target parasite or bacterium. mdpi.comnih.gov The reduction of the nitro group leads to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, or a nitro radical anion. nih.gov These reactive species can then interact with and damage critical cellular macromolecules like DNA, leading to cell death. researchgate.net

The presence and position of the nitro group are paramount. For instance, in the nitroimidazole class, the position of the nitro group (e.g., at C-4 or C-5 of the imidazole ring) can significantly influence genotoxicity and biological activity. researchgate.net Studies on other nitroimidazoles have shown that the nitro group is required for both aerobic and anaerobic activity against certain bacteria. nih.gov

Substituent effects play a vital role in modulating the biological profile of the parent compound. plos.org In the case of this compound, the addition of the methyl group is the key substituent effect that deactivates the molecule. This effect could be due to several factors:

Steric Hindrance: The methyl group may physically block the interaction of the molecule with its target enzyme or receptor.

Altered Electronics: The electron-donating nature of the methyl group could potentially alter the electron density of the molecule, affecting its reduction potential and, consequently, its activation by nitroreductases.

Metabolic Stability: The methyl group might change the molecule's metabolic pathway, favoring detoxification over activation.

Identification of Key Structural Features Conferring Biological Activity or Inactivity

Methodological Approaches in SAR/QSAR Studies Relevant to this compound

Investigating the SAR and QSAR of compounds like this compound involves a combination of synthetic chemistry, biological testing, and computational analysis.

A typical experimental workflow for SAR studies involves the systematic synthesis and testing of a series of related compounds. oncodesign-services.comnih.gov

Analogue Design: Based on the lead compound (niridazole), new molecules are designed by making specific, controlled modifications. To probe the importance of the 4'-position, one could synthesize a series of analogs with different substituents at this position (e.g., ethyl, fluoro, hydroxyl) to study the effects of size, electronics, and polarity. vt.edu

Chemical Synthesis: The designed analogs are then synthesized in the laboratory. Synthetic routes often involve multi-step processes, such as the Hantzsch thiazole synthesis or other heterocyclic chemistry techniques, to build the core scaffold and introduce the desired substituents. nih.govacs.org

Biological Evaluation: The synthesized compounds, including the parent drug (niridazole) and the inactive analog (this compound) as controls, are tested for their biological activity in relevant assays. For schistosomicidal agents, this would involve in vitro assays against different life stages of the Schistosoma parasite (e.g., schistosomula and adult worms) and potentially in vivo studies in animal models of infection. plos.org The results, often expressed as IC50 (half-maximal inhibitory concentration) values, provide the data needed to establish structure-activity relationships. nih.gov

Computational methods are indispensable tools in modern SAR and QSAR studies, providing insights that can guide experimental work. oncodesign-services.com

Molecular Descriptors: QSAR models rely on numerical representations of molecular structure, known as descriptors. taylorfrancis.com These can range from simple 1D properties like molecular weight to complex 3D descriptors related to the molecule's shape and electronic fields. toxicology.org

Statistical Modeling: Various statistical techniques are used to build the QSAR equation that links descriptors to activity. Common methods include:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). scholarsresearchlibrary.com

Principal Component Analysis (PCA): A technique used to reduce the dimensionality of the data by summarizing information encoded in the structures of the compounds. scholarsresearchlibrary.com

Machine Learning Algorithms: More advanced, non-linear methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are also employed to handle complex relationships between structure and activity. scholarsresearchlibrary.comhep.com.cn

3D-QSAR and Molecular Docking: Techniques like Comparative Molecular Field Analysis (CoMFA) analyze the 3D steric and electrostatic fields around a set of aligned molecules to create a predictive model. slideshare.netwikipedia.org Molecular docking can be used to simulate the binding of analogs like niridazole and this compound into the active site of a target protein, providing a structural hypothesis for their differing activities.

By applying these computational tools, researchers can develop robust QSAR models to predict the activity of novel nitroheterocycles and gain a deeper understanding of the physicochemical properties that govern their biological effects. osti.govmdpi.com

Statistical Methods for QSAR Model Development and Validation

The development of robust Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs, like other nitroimidazole series, relies on rigorous statistical methods to ensure their validity and predictive power. frontiersin.orgufmg.brresearchgate.net These models mathematically correlate the chemical structure of compounds with their biological activity. eurekaselect.com The process involves selecting appropriate descriptors and using statistical techniques to build and validate the relationship. eurekaselect.com

A common approach begins with splitting the dataset of compounds into a training set, used to build the model, and a test set, used to evaluate its predictive ability on new data. nih.govmdpi.com Several statistical methods are employed for model generation and validation:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and various molecular descriptors (independent variables). eurekaselect.compharmacophorejournal.com It is used to create a mathematical equation that can predict the activity of new compounds. pharmacophorejournal.com For instance, in a 2D-QSAR study on biaryl analogs of the nitroimidazole PA-824, MLR analysis yielded a model with a correlation coefficient (r²) of 0.8416. pharmacophorejournal.com

Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large or when there is multicollinearity. mdpi.com It is a standard method for multivariate data analysis. pharmacophorejournal.com In a 3D-QSAR study of flavonoid dimers, a PLS model with four factors was found to be the most statistically robust. mdpi.com

Cross-Validation: This is a key technique for assessing the internal stability and predictive ability of a QSAR model. mdpi.com The most common form is Leave-One-Out cross-validation (LOO-CV), where a model is built using all but one compound, and the activity of the excluded compound is predicted. mdpi.com This process is repeated for every compound. The resulting cross-validated correlation coefficient (q² or Q²) is a critical measure of the model's robustness. nih.govmdpi.com A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation: The ultimate test of a QSAR model is its ability to predict the activity of an external set of compounds not used in the model's development. researchgate.netnih.gov The predictive ability is often measured by the predictive correlation coefficient (pred_r² or Q²). nih.govpharmacophorejournal.com For example, a pharmacophore-based model for nitroimidazole analogs was validated using a test set of 49 compounds, achieving a Q² of 0.77. nih.gov

The statistical quality of QSAR models is judged by several parameters, as shown in the table below, compiled from various studies on nitroaromatic compounds.

| Statistical Parameter | Description | Acceptable Value | Example from Nitroimidazole Analog Studies |

|---|---|---|---|

| r² (or R²) | Coefficient of determination; represents the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 | 0.84 (MLR model for PA-824 analogs) pharmacophorejournal.com |

| q² (or Q²) | Cross-validated correlation coefficient; measures the internal predictive ability of the model. | > 0.5 | 0.78 (MLR model for PA-824 analogs) pharmacophorejournal.com |

| pred_r² (or External Q²) | Predictive correlation coefficient for the external test set; measures the model's ability to predict new data. | > 0.6 | 0.84 (MLR model for PA-824 analogs) pharmacophorejournal.com |

| F-test | A statistical test that assesses the overall significance of the regression model. | High value | 47.8 (MLR model for PA-824 analogs) pharmacophorejournal.com |

| RMSE | Root Mean Square Error; measures the differences between values predicted by a model and the values observed. | Low value | 0.35 (Pharmacophore model for nitroimidazoles) nih.gov |

These statistical validations are crucial for ensuring that a developed QSAR model is robust, predictive, and not a result of chance correlation, thereby providing a reliable tool for designing new, more potent analogs. researchgate.netresearchgate.net

Insights into Pharmacophore Elucidation and Lead Optimization Principles Derived from Analog Series

Structure-activity relationship (SAR) studies on this compound analogs, particularly other nitrothiazoles and nitroimidazoles, provide crucial insights for identifying the key structural features required for biological activity (the pharmacophore) and for guiding the modification of lead compounds to enhance their therapeutic properties (lead optimization). nih.govnih.govnumberanalytics.com

Pharmacophore Elucidation:

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. sciepub.com For nitroimidazole analogs with antitubercular and antiparasitic activity, pharmacophore modeling has identified several key features:

The Nitro Group: The 5-nitro group is a critical feature for the activity of many compounds in this class. frontiersin.orgnih.gov It is often involved in the mechanism of action through bioreduction to reactive species that damage cellular macromolecules in the target pathogen. nih.govnih.gov The electrostatic potential around the nitro group is a significant factor, with a maximum negative potential in its vicinity indicating its role as an electron acceptor. nih.gov

Hydrogen Bond Acceptors: Multiple hydrogen bond acceptor features are consistently identified in pharmacophore models of active nitroimidazole analogs. nih.gov These features are crucial for anchoring the molecule within the target's binding site.

Aromatic/Hydrophobic Regions: The presence of a distal aromatic or hydrophobic ring is another important component of the pharmacophore. nih.gov This region contributes to the binding affinity through hydrophobic interactions. SAR studies have shown that substitutions on this ring can significantly modulate activity. nih.gov For instance, hydrophobic substitutions at the para-position of a distal aromatic ring were found to lead to more potent analogs. nih.gov

Lead Optimization Principles:

Lead optimization is the process of refining a biologically active lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.comresearchgate.net For antiparasitic nitroaromatic compounds like this compound analogs, several optimization strategies have emerged from SAR studies:

Modification of Side Chains: The side chain attached to the core nitroaromatic ring offers a prime site for modification. Introducing different substituents can improve properties like solubility and metabolic stability without compromising potency. nih.govnih.gov For example, in a series of nitroimidazopyrazinones, generating extended biaryl side chains led to analogs with significantly higher activity and improved solubility, especially when pyridyl groups were incorporated. nih.govescholarship.org

Scaffold Hopping and Core Modification: Replacing or modifying the heterocyclic core can tune the activity profile. numberanalytics.com Studies on bicyclic nitroimidazoles have shown that altering the ring system can shift the selectivity of the compounds toward different parasites or bacteria, which could be advantageous for treating specific diseases without inducing resistance in other organisms. acs.org

Improving Physicochemical Properties: A major challenge in lead optimization is balancing potency with drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.net For many nitroimidazole leads, poor solubility is a key parameter to address. acs.org Strategies include disrupting molecular planarity or incorporating polar, ionizable functional groups to enhance aqueous solubility.

The overarching goal of these optimization efforts is to identify a drug candidate with the best possible balance of potency, target selectivity, and favorable pharmacokinetic and safety profiles. patsnap.com

Synthetic Research Approaches and Methodologies for 4'-methylniridazole and Derivatives in Academic Contexts

Design and Synthesis of Chemically Modified Analogues for Research Probes

The generation of chemically modified analogues of a lead compound like 4'-Methylniridazole is fundamental to understanding its mechanism of action and improving its properties. These analogues serve as research probes to map out interactions with biological targets and to elucidate structure-activity relationships.

Structure-Activity Relationship (SAR) studies are crucial for optimizing a molecule's biological activity. For this compound, this involves systematically altering specific parts of the molecule and assessing the impact on its function. Key modifications would target the primary structural components: the 4-nitroimidazole core, the thiazole linker, and the 4-methyl-imidazolidinone moiety.

Research on other nitroimidazoles provides a clear blueprint for this exploration. Studies have shown that the position of the nitro group (e.g., 4-nitro vs. 5-nitro) and the nature of substituents on the imidazole ring dramatically affect activity. nih.gov For instance, the introduction of lipophilic side chains, such as the trifluoromethoxybenzyl ether in the antitubercular agent PA-824, is critical for its biological function; removing this side chain leads to a complete loss of activity. nih.gov

In the context of this compound, SAR exploration would involve synthesizing analogues with variations at several key positions:

The 4'-Methyl Group: Modifying this group to other alkyl or functionalized chains would probe the steric and electronic requirements of the binding pocket.

The Imidazolidinone Ring: This ring could be replaced with other cyclic or acyclic structures to determine the importance of the urea-like motif.

The Nitroimidazole Core: While the nitro group is often essential for the mechanism of action of this class of compounds, its position could be varied, or it could be replaced by other electron-withdrawing groups to modulate redox potential and activity. nih.gov

A recent study on novel 4-nitroimidazole derivatives synthesized a series of compounds with different aryl piperazine, tetrazole, and thiadiazole moieties. nih.gov The evaluation of these analogues against various cancer cell lines helped establish a clear SAR, identifying a tetrazole-containing derivative as a potent lead compound for further development. nih.gov This approach of creating a diverse library of analogues with systematic structural changes is central to SAR exploration.

Table 1: Example of SAR Data for 4-Nitroimidazole Derivatives Against K562 Cancer Cell Line

| Compound | Modifying Group | IC₅₀ (µM) |

|---|---|---|

| Derivative A | 4-(2-fluorophenyl)piperazine | 13.9 |

| Derivative B | 4-(4-fluorophenyl)piperazine | 14.1 |

| Derivative C | 4-(4-chlorophenyl)piperazine | 12.1 |

| Derivative D | 5-(chloromethyl)-1,3,4-thiadiazole | >100 |

| Derivative E | 5-(4-chlorophenyl)tetrazole | 3.50 |

This table is generated based on data from related research to illustrate the principles of SAR exploration. nih.gov

To understand how a compound like this compound functions within a biological system, researchers often synthesize isotopically labeled versions. These labeled molecules act as tracers, allowing for non-invasive imaging or mechanistic studies. The choice of isotope depends on the application; stable isotopes like ²H or ¹³C are used for NMR studies and metabolism tracking, while positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ⁹⁹ᵐTc) radioisotopes are used for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, respectively. researchgate.net

The synthesis of these labeled probes requires specialized chemical strategies. For PET imaging, nitroimidazole derivatives are frequently labeled with ¹⁸F. nih.gov A common strategy involves preparing a precursor molecule containing a good leaving group, such as a tosylate or a bromide, on the side chain. This precursor is then reacted with [¹⁸F]fluoride via nucleophilic substitution to produce the final radiotracer. nih.govresearchgate.net Similarly, for SPECT imaging, a chelating agent like NOTA or IDA can be attached to the nitroimidazole scaffold, which is then used to complex with a radionuclide like ⁶⁸Ga or ⁹⁹ᵐTc. acs.orgopenmedscience.com

The synthesis of a radiolabeled this compound analogue would likely involve:

Precursor Synthesis: A derivative of this compound would be synthesized with a reactive handle (e.g., a bromoalkyl or tosyloxyalkyl group) attached to the imidazolidinone ring.

Radiolabeling: This precursor would then be subjected to a rapid radiolabeling reaction with the desired isotope (e.g., ¹⁸F, ⁶⁸Ga) under optimized conditions to ensure high radiochemical yield and purity before its short half-life decay. nih.govacs.org

These labeled compounds are invaluable for studying the distribution, metabolism, and target engagement of the drug in vivo, providing critical information that guides further development. researchgate.net

Targeted Modifications for SAR Exploration

Advanced Synthetic Methodologies in Nitroheterocycle Chemistry Research

The field of synthetic organic chemistry is constantly evolving, providing new tools to construct complex molecules like this compound and its derivatives more efficiently and with greater diversity.

Modern synthetic chemistry offers a range of powerful techniques that have been applied to the synthesis of nitroheterocycles. These methods often provide advantages over classical approaches in terms of efficiency, selectivity, and environmental impact. researchgate.net

Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times, often from hours to minutes. It has been successfully used for the one-pot, solvent-free synthesis of 2-nitroimidazoles from 2-aminoimidazoles, offering a greener and more rapid alternative to conventional heating. It has also been applied in regioselective Suzuki-Miyaura cross-coupling reactions to build complex disubstituted 5-nitroimidazoles. mdpi.com

Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (using palladium catalysts) and Sonogashira (using palladium and copper catalysts) are powerful tools for forming carbon-carbon bonds. These have been used to create libraries of multi-arylated 4-nitroimidazoles by sequentially adding different aryl groups to a halogenated nitroimidazole core. mdpi.comresearchgate.net

Photoredox Catalysis: This emerging area uses light to drive chemical reactions under mild conditions. It has been employed for the synthesis of nitroaromatics using organic photoredox catalysts and cost-effective nitro sources, avoiding the harsh conditions of traditional nitration methods. researchgate.netacs.org

These advanced methodologies enable the rapid generation of diverse libraries of this compound analogues, accelerating the process of drug discovery and SAR exploration. researchgate.netmdpi.com

Optimizing a synthetic route for research-scale production (milligrams to kilograms) is essential for enabling extensive preclinical testing. This involves refining reaction conditions, minimizing steps, and avoiding costly or hazardous reagents and purification methods. researchgate.net

Key strategies for optimization include:

Reagent and Catalyst Screening: Systematically testing different reagents, solvents, and catalysts to find the combination that gives the highest yield and purity. For example, in the synthesis of Delamanid, extensive optimization of the copper-catalyzed C-N bond formation step was critical to achieving a high yield (85%) on a large scale. nih.gov

Elimination of Chromatography: Developing reaction and workup procedures that yield a product pure enough for the next step without requiring time-consuming column chromatography. This is a critical factor for making a synthesis scalable. researchgate.net

An improved kilogram-scale synthesis of 2-bromo-4-nitroimidazole, a key building block for many nitroimidazole drugs, highlights these principles. The process involved optimizing a two-step sequence of dibromination followed by selective debromination, with careful control of conditions to ensure high yield (75%) and purity on a multi-kilogram scale. Such optimization efforts are crucial for transitioning a compound from an academic curiosity to a viable research candidate.

Table 2: Example of Reaction Optimization for C-N Coupling in Nitroimidazole Synthesis

| Entry | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Yield of Product (%) |

|---|---|---|---|---|

| 1 | CuI (10) | L-proline (20) | 100 | 65 |

| 2 | CuI (10) | L-proline (20) | 80 | 48 |

| 3 | CuI (20) | L-proline (20) | 80 | 72 |

| 4 | CuI (20) | L-proline (40) | 80 | 85 |

This table is a representative example based on optimization data for a key step in the synthesis of Delamanid, illustrating how systematic changes in reaction parameters can significantly improve yield. nih.gov

Exploration of Novel Reaction Pathways for Analogue Generation

Retrosynthetic Analysis for Complex Nitroimidazole Structures in Research Design

Retrosynthetic analysis is a foundational strategy in organic synthesis used to plan the construction of a complex target molecule. slideshare.net The process involves mentally breaking down the target molecule into simpler, commercially available precursors through a series of logical "disconnections" that correspond to reliable chemical reactions. slideshare.netslideshare.net

For a complex nitroimidazole structure like this compound, the retrosynthetic analysis would identify several key bonds to disconnect.

A Plausible Retrosynthetic Pathway for this compound:

Disconnect the Thiazole-Imidazolidinone Linkage: The most logical primary disconnection is the C-N bond between the thiazole ring and the imidazolidinone ring. This is a common bond-forming step in the synthesis of niridazole-like structures. This disconnection leads to two key precursors: 2-amino-5-nitrothiazole and a reactive derivative of 4-methyl-2-imidazolidinone .

Disconnect the Imidazolidinone Ring: The 4-methyl-2-imidazolidinone ring itself can be disconnected. A standard synthesis for this ring involves the reaction of a diamine with a carbonyl source like phosgene or a phosgene equivalent. This suggests 1,2-diaminopropane as a simple, chiral starting material.

Synthesize the Thiazole Precursor: The 2-amino-5-nitrothiazole precursor is a well-known compound that can be synthesized from accessible starting materials through established methods for constructing thiazole rings, typically involving the reaction of a thiourea derivative with an α-haloketone followed by nitration.

This analysis transforms the challenge of synthesizing a complex molecule into a series of smaller, more manageable chemical steps. It allows chemists to design multiple potential routes, evaluate their feasibility, and select the most efficient and practical pathway for laboratory synthesis. researchgate.netslideshare.net This systematic planning is essential for the successful synthesis of novel and complex molecular structures in an academic research setting.

Preclinical Research Methodologies Employing 4'-methylniridazole As a Reference Compound

Utilization in In Vitro and Ex Vivo Assay Systems

The controlled environments of in vitro and ex vivo systems are fundamental to dissecting the biochemical and cellular effects of xenobiotics. In these settings, 4'-Methylniridazole is instrumental as a negative control to probe the mechanisms of action of nitro-heterocyclic compounds like niridazole.

Cell-Free Systems for Enzymatic Activity Studies

Cell-free preparations of schistosomes have been crucial in identifying the metabolic pathways responsible for the activation of niridazole. who.int Studies using these systems have demonstrated that the initial step in niridazole's metabolism is the enzymatic reduction of its nitro group, a reaction dependent on NAD(P)H. who.int This reductive process is believed to be essential for the drug's antiparasitic activity.

In comparative studies, this compound is employed to validate this hypothesis. While niridazole is readily reduced by schistosome nitroreductase in these cell-free systems, this compound does not act as a substrate for this enzyme. nih.gov This key difference helps to confirm that the nitro group's reduction is a specific and necessary step for the bioactivation of niridazole. Furthermore, experiments have shown that radiolabeled niridazole covalently binds to parasite macromolecules in these cell-free preparations, a phenomenon not observed with radiolabeled this compound. nih.gov The requirements for this covalent binding are identical to those for enzymatic nitroreduction, further solidifying the link between metabolic activation and the drug's mechanism of action. who.intnih.gov

Cultured Cell Lines for Comparative Biological Assessments

The use of cultured cell lines, including those of the parasite itself or mammalian cells, allows for the comparative assessment of the biological effects of compounds. In the context of schistosomiasis research, intact adult Schistosoma mansoni worms are often cultured ex vivo. When these cultured worms are exposed to radiolabeled niridazole, the drug is taken up, metabolized, and becomes covalently bound to the parasite's macromolecules. nih.gov In stark contrast, when the worms are incubated with radiolabeled this compound, the compound is taken up but is not metabolized and does not bind to macromolecules. nih.gov This lack of metabolic activity and binding correlates with its absence of schistosomicidal effects. who.intnih.gov

This comparative approach using this compound as a control demonstrates that the antiparasitic effect is not merely due to the presence of the nitro-thiazole structure but is dependent on its subsequent metabolic fate within the parasite.

Application in Comparative Animal Model Studies (Non-Clinical Efficacy/Safety Focused)

Animal models are indispensable for understanding the complex interplay between a drug, the host, and the pathogen. The use of this compound in such models helps to dissect the species-specific metabolism and to differentiate compound-specific effects from other physiological responses.

Role in Unraveling Species-Specific Metabolic Differences in Research Models

The metabolism of niridazole is fundamentally different in the mammalian host compared to the schistosome parasite. who.int In mammals, niridazole undergoes oxidative metabolism in the liver, mediated by the cytochrome P450 system. who.int In contrast, the parasite utilizes a reductive metabolic pathway. who.int This metabolic dichotomy is a key area of investigation in preclinical studies.

This compound, being a close structural analogue of niridazole, is a valuable tool in these investigations. Studies have shown that while niridazole is metabolized differently in host and parasite, this compound is largely inert in both. nih.gov This helps to attribute the observed toxicity and efficacy of niridazole to its specific metabolic pathways in the respective organisms.

Design of Studies to Differentiate Compound-Mediated Effects from Non-Specific Interactions

A critical aspect of preclinical research is to ensure that the observed biological effects are a direct result of the compound under investigation and not due to non-specific interactions or experimental artifacts. This compound is ideally suited for this purpose in studies of nitro-heterocyclic drugs.

The following table summarizes the comparative findings between Niridazole and this compound in various preclinical research settings:

| Experimental System | Parameter | Niridazole | This compound | Reference |

| Cell-Free Schistosome Preparations | Enzymatic Nitroreduction | Substrate for nitroreductase | Not a substrate | nih.gov |

| Cell-Free Schistosome Preparations | Covalent Binding to Macromolecules | Binds covalently | Does not bind | who.intnih.gov |

| Cultured S. mansoni (ex vivo) | Metabolism | Metabolized by the parasite | Not metabolized | nih.gov |

| Cultured S. mansoni (ex vivo) | Effect on Nonprotein Thiols | Decreases concentration | No effect | nih.gov |

| Rat Embryo Culture | Embryotoxicity (Dysmorphogenesis) | Induces malformations | Non-dysmorphogenic | nih.gov |

Integration into Pharmacological Research Paradigms

A research paradigm provides a framework of concepts and practices for a scientific discipline. In pharmacology, the investigation of structure-activity relationships (SAR) is a fundamental paradigm. This compound is an excellent example of a tool used within this paradigm to understand the pharmacodynamics of nitro-aromatic compounds.

The central hypothesis for the activity of many nitro-heterocyclic drugs against anaerobic organisms is that the nitro group must be enzymatically reduced to generate reactive, cytotoxic intermediates. who.int The comparison between the biologically active niridazole and the inactive this compound, which both possess a nitro group, provides strong support for this hypothesis. who.int The only significant structural difference is the presence of a methyl group on the imidazolidinone ring of this compound. This seemingly minor modification prevents its metabolic activation by the parasite's nitroreductases, thereby abolishing its antiparasitic activity. nih.gov

This direct comparison allows researchers to conclude that the schistosomicidal activity is not just a property of the nitro-thiazole scaffold but is critically dependent on the electronic and steric properties of the molecule that allow it to be a substrate for the necessary activating enzymes. This principle, elucidated through the use of reference compounds like this compound, guides the design of new and more effective antiparasitic agents.

Benchmarking Compound Activity in Preclinical Screens and Assays

The primary utility of this compound in preclinical screens and assays lies in its ability to help researchers differentiate specific biological effects from non-specific or off-target phenomena. As a close structural analog of niridazole that possesses a nitro group but is devoid of antiparasitic properties, it provides a unique baseline for comparison who.int.

In studies designed to understand the mechanisms underlying the therapeutic efficacy of niridazole, this compound has been employed to substantiate hypotheses regarding its mode of action. For instance, experiments have utilized this compound to demonstrate that the antiparasitic effects of niridazole are linked to its specific chemical structure and not merely the presence of a nitro group who.int. By showing that this compound does not elicit the same biological response as niridazole, researchers can more confidently attribute the observed activity to the specific structural features of the active drug.

This comparative approach is fundamental in various in vitro and in vivo screening platforms. When a new compound is tested, its activity profile can be benchmarked against both a known active compound (like niridazole) and a known inactive analog (like this compound). This allows for a more robust interpretation of the screening results, helping to identify true "hits" and minimize the pursuit of compounds with misleading or non-specific activity.

A key example of its application is in embryotoxicity studies. Research investigating the developmental toxicity of niridazole (NDZ) used this compound (MNDZ) as a nondysmorphogenic analog for comparison. These studies aimed to determine whether the covalent binding of reactive metabolites to embryonic macromolecules was the primary cause of niridazole's embryotoxic effects. The experiments compared the outcomes of exposure to both NDZ and MNDZ under various conditions, such as modulated glutathione (GSH) levels nih.gov. The finding that modulating factors could independently alter metabolism and covalent binding without affecting the malformation incidence, when compared to the effects of the non-toxic analog, provided crucial insights into the irrelevance of these factors in the drug's teratogenicity nih.gov.

Table 1: Comparative Use of Niridazole and this compound in Preclinical Research

| Feature | Niridazole | This compound | Role in Research |

|---|---|---|---|

| Biological Activity | Active schistosomicide | Lacks antiparasitic activity who.int | Serves as a negative control to validate that the observed effects of niridazole are specific. |

| Use in Mechanistic Studies | Primary compound of interest | Reference compound | Helps to elucidate the specific structure-activity relationships of niridazole. |

| Embryotoxicity | Dysmorphogenic | Nondysmorphogenic nih.gov | Used to investigate the mechanisms of developmental toxicity by providing a non-toxic baseline. |

Contributions to Understanding Drug-Target Interactions in Model Systems

The use of this compound has been instrumental in dissecting the complex drug-target interactions of nitro-heterocyclic compounds like niridazole. A central hypothesis for the mechanism of action of niridazole in schistosomes is its reductive metabolism within the parasite, leading to the formation of reactive intermediates that covalently bind to parasitic macromolecules, thereby causing cell death who.int.

To test this hypothesis, researchers have utilized this compound. Since this compound shares structural similarities with niridazole, including the nitro group, but does not kill the parasite, it allows for the separation of the effects of the parent compound from the effects of its metabolic activation. Experiments have shown that while niridazole is reductively metabolized by the parasite, it undergoes oxidative metabolism in mammalian liver systems who.int. The use of its non-parasiticidal analog helps to confirm that the reductive metabolic pathway is crucial for its therapeutic action.

Advanced Research Topics and Future Directions for 4'-methylniridazole Studies

Exploration of Other Biological Interactions and Pathways

While 4'-Methylniridazole is known for its lack of direct antiparasitic activity, its structural similarity to the active drug niridazole makes it a valuable tool for dissecting biological pathways. who.int Researchers are increasingly interested in how this inactive analogue interacts with various biological systems to understand the specific mechanisms that confer activity to related compounds. This involves moving beyond its historical context and investigating its effects on a wider range of cellular processes.

The spatial arrangement of atoms in a molecule plays a crucial role in its pharmacological properties, as many drug-receptor interactions are stereospecific. mlsu.ac.in The subtle difference in the structure of this compound compared to niridazole—the addition of a methyl group—is thought to be responsible for its inactivity. Studying the interactions of this compound can help to pinpoint the exact structural requirements for biological activity. This includes examining its binding affinity to various proteins and enzymes and its influence on cellular signaling pathways. mlsu.ac.innih.gov Understanding these interactions at a molecular level is essential for elucidating the structure-activity relationships within this class of nitroheterocyclic compounds.

Furthermore, the study of protein-protein interaction networks is providing new avenues for understanding the broader biological context of compounds like this compound. nih.govfrontiersin.org By mapping the interactions of this inactive analogue, researchers can identify potential off-target effects or previously unknown pathways that are modulated by this structural scaffold. This knowledge is critical for designing more selective and effective drugs in the future.

Application in Novel Drug Discovery Paradigms

The unique characteristics of this compound make it a valuable asset in modern drug discovery, which is increasingly moving away from traditional trial-and-error methods towards more rational and targeted approaches. slideshare.net

Rational Drug Design Frameworks Informed by Inactive Analogs

Rational drug design relies on a deep understanding of the biological target and the interactions of small molecules with it. drugdesign.orgnih.gov Inactive analogues like this compound are instrumental in this process. By comparing the structural and physicochemical properties of active and inactive compounds, researchers can develop pharmacophore models that define the essential features required for biological activity. drugdesign.org This "ligand-based" or "indirect" drug design approach is particularly useful when the three-dimensional structure of the target protein is unknown. drugdesign.org

The process of rational drug design involves several stages, including target identification, lead discovery, and optimization. nih.gov The insights gained from studying inactive compounds like this compound can significantly streamline this process by helping to narrow down the chemical space to be explored. nih.gov For example, understanding why this compound is inactive can guide the synthesis of new analogues with modified structures that are more likely to be active.

High-Throughput Screening (HTS) Methodologies in the Context of Analogue Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. sygnaturediscovery.comnih.gov While HTS is often used to find initial "hits," the data generated can also be used to inform the design of more focused libraries of analogues. The integration of HTS with advanced automation and data analysis tools enables the efficient exploration of structure-activity relationships. sygnaturediscovery.com

Quantitative high-throughput screening (qHTS) is a particularly powerful approach that tests compounds at multiple concentrations, providing a more detailed pharmacological profile. nih.govnih.gov This method can be used to screen for analogues of this compound with varying levels of activity, helping to build a comprehensive understanding of how small structural changes impact biological function. The data from these screens can then be used to develop predictive models for compound activity.

Integration of Multi-Omics Data in Nitroheterocycle Research

The era of "big data" has arrived in biomedical research, and the integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of complex biological systems. quanticate.comnih.gov This multi-omics approach is particularly relevant to the study of nitroheterocyclic compounds, as it allows for a more holistic view of their effects. researchgate.netnih.gov

By combining data from different omics layers, researchers can move beyond a single-target perspective and understand how these compounds affect entire biological pathways and networks. nih.govnih.gov For example, transcriptomics can reveal changes in gene expression in response to a compound, while proteomics can identify changes in protein levels and post-translational modifications. quanticate.com Metabolomics, in turn, can provide insights into the metabolic fate of the compound and its impact on cellular metabolism. quanticate.com

The integration of these datasets can help to identify biomarkers of compound activity and toxicity, and to elucidate the mechanisms of action and resistance. researchgate.netnih.gov This comprehensive understanding is crucial for the development of safer and more effective drugs based on the nitroheterocyclic scaffold.

Development of Predictive Models for Compound Activity and Metabolism

A major goal of modern drug discovery is to be able to predict the biological activity and metabolic fate of a compound before it is synthesized and tested. optibrium.com This is where computational modeling and machine learning come into play. By training algorithms on large datasets of known compounds and their properties, it is possible to develop predictive models that can guide the design of new molecules. nih.govmlr.press

These models can be used to predict a wide range of properties, including a compound's site of metabolism (SOM), its potential metabolites, and its interactions with various enzymes and receptors. nih.govunivie.ac.at For example, models can be trained to identify which enzymes are most likely to metabolize a compound, which is critical for understanding its pharmacokinetic profile. optibrium.com

The development of accurate predictive models relies on the availability of high-quality experimental data. nih.gov The data generated from studies on this compound and its analogues can contribute to the development of more robust models for predicting the activity and metabolism of nitroheterocyclic compounds. These models, in turn, can accelerate the discovery of new drug candidates with improved properties. mlr.press

Unanswered Questions and Emerging Research Avenues for this compound Analogues

Despite the progress that has been made, many questions about this compound and its analogues remain unanswered. Future research will likely focus on several key areas:

Exploring the full range of biological targets: While the primary targets of some nitroheterocyclic compounds are known, the full spectrum of their interactions is likely much broader. Identifying these additional targets could open up new therapeutic opportunities. nih.gov

Understanding the mechanisms of resistance: Drug resistance is a major challenge in the treatment of infectious diseases. Research into the mechanisms by which parasites and other pathogens develop resistance to nitroheterocyclic drugs is crucial for developing strategies to overcome this problem.

Developing novel delivery systems: The efficacy of a drug can often be improved by delivering it more effectively to its target site. Research into novel drug delivery systems for nitroheterocyclic compounds could lead to improved treatments with fewer side effects.

Leveraging artificial intelligence: The application of artificial intelligence and machine learning in drug discovery is still in its early stages, but it holds immense promise. rsc.org AI-powered platforms can be used to analyze vast datasets, identify novel drug targets, and design new molecules with desired properties. rsc.org

The study of this compound and its analogues is a vibrant and evolving field of research. By embracing advanced technologies and interdisciplinary approaches, scientists are poised to unlock the full potential of this important class of compounds.

Q & A

Q. What are the recommended synthetic routes for 4'-Methylniridazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, substituted triazole derivatives are synthesized by reacting a primary amine (e.g., 4-amino-triazole) with aldehydes in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . To optimize yield, variables such as reaction time (4–6 hours), temperature (reflux at ~78°C for ethanol), and stoichiometric ratios (1:1 molar ratio of amine to aldehyde) should be systematically tested. Monitoring via TLC or HPLC can help identify intermediate formation and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming molecular structure, with chemical shifts indicating functional groups (e.g., methyl or nitro substituents).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, ensuring alignment with theoretical values (e.g., molecular formula ) .

- Infrared (IR) Spectroscopy : Identifies characteristic absorption bands (e.g., C-N stretches at ~1350–1500 cm) to verify functional groups .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially given potential respiratory toxicity (H335 hazard code) .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for antidotes. Maintain access to emergency contact numbers (e.g., institutional EH&S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer :

- Experimental Replication : Standardize cell lines (e.g., HepG2 vs. HEK293), culture conditions (e.g., serum concentration), and assay protocols (e.g., MTT vs. ATP-based viability assays) to minimize variability.

- Dose-Response Analysis : Perform EC comparisons across studies to identify potency discrepancies.

- Meta-Analysis : Use tools like RevMan or R to aggregate data, assess heterogeneity (I statistic), and identify confounding factors (e.g., solvent effects from DMSO) .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict binding affinity to targets (e.g., cytochrome P450 enzymes) using software like GROMACS or AMBER.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to estimate absorption and bioavailability.

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 can forecast toxicity endpoints (e.g., hepatotoxicity) and metabolic pathways .

Q. How can high-throughput screening (HTS) be integrated into the evaluation of this compound’s mechanism of action?

- Methodological Answer :

- Library Design : Curate compound libraries with structural analogs to explore structure-activity relationships (SAR).

- Automated Assays : Use plate readers for fluorescence- or luminescence-based assays (e.g., caspase activation for apoptosis studies).

- Data Analysis : Apply machine learning (e.g., Random Forest or SVM) to prioritize hits based on efficacy and selectivity metrics .

Data Management and Reproducibility

Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound research?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion to document synthesis protocols and spectral data .

- Repositories : Deposit raw data in RADAR4Chem or nmrXiv, ensuring DOI assignment for traceability.

- Metadata Standards : Adopt ISA-Tab format to describe experimental variables (e.g., solvent purity, instrument calibration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.